Temgicoluril

Analgesic Activity Hot Plate Test Pain Thresholds

Behavioral researchers face confounding sedation and motor impairment when testing anxiolytics like diazepam. Temgicoluril (CAS 10095-06-4) eliminates this confound as a non-sedating, non-muscle-relaxant GABAergic anxiolytic-a daytime tranquilizer with nootropic and adaptogenic properties. • Anxiolysis without sedation or motor impairment-ideal for rotarod, open field, and Morris water maze assays • Faster analgesic onset than diazepam in pain-anxiety comorbidity models; sustained 24 h anti-inflammatory activity • Orally active; ≥98% purity; supplied with Certificate of Analysis; cold-chain shipped globally

Molecular Formula C8H14N4O2
Molecular Weight 198.22 g/mol
CAS No. 10095-06-4
Cat. No. B158985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemgicoluril
CAS10095-06-4
Synonyms2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo-(3.3.0)-octan-3,7-dione
Adaptol
mebicar
mebika
Molecular FormulaC8H14N4O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCN1C2C(N(C1=O)C)N(C(=O)N2C)C
InChIInChI=1S/C8H14N4O2/c1-9-5-6(11(3)7(9)13)12(4)8(14)10(5)2/h5-6H,1-4H3
InChIKeyXIUUSFJTJXFNGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Temgicoluril: Pharmacological Profile & Class Differentiation


Temgicoluril (CAS: 10095-06-4), also designated as tetramethylglycoluril or mebicar, is a synthetic bicyclic bis-urea derivative belonging to the non-benzodiazepine class of anxiolytics, with an ATC classification of N06BX21 [1]. This orally active small molecule exerts its primary pharmacological effect by modulating the GABA receptor complex, leading to enhanced GABAergic neurotransmission [2]. Distinct from conventional benzodiazepines, its structure is analogous to natural metabolites and exhibits nootropic and adaptogenic properties in addition to its anxiolytic activity [3]. Temgicoluril is characterized by a unique pharmacodynamic profile wherein its anxiolysis is not accompanied by the clinically limiting side effects common to its class, such as sedation, muscle relaxation, or motor impairment [4].

Temgicoluril: Why Substitution Fails


The generic substitution of Temgicoluril with other anxiolytics or nootropics is inadvisable due to its fundamentally distinct pharmacological signature. Unlike benzodiazepines (e.g., diazepam), which induce anxiolysis through non-selective GABA-A receptor potentiation leading to sedation and muscle relaxation [1], Temgicoluril achieves a calmative state without these functional impairments, classifying it as a 'daytime tranquilizer' [2]. When compared to nootropics like noophen (phenibut), Temgicoluril demonstrates superior efficacy against somatic anxiety symptoms, underscoring divergent therapeutic targets [3]. Furthermore, its neurochemical action, which involves increasing brain serotonin while decreasing noradrenaline, contrasts sharply with the glutamatergic and dopaminergic influences of other agents [4]. These quantitative and qualitative distinctions preclude simple cross-class substitution and are elaborated in the evidence below.

Temgicoluril Differentiation Evidence


Faster Analgesic Onset vs Diazepam

Temgicoluril (Mebicar) demonstrates a faster and more pronounced analgesic effect compared to diazepam and is non-inferior to amitriptyline in a standard murine pain model [1]. This highlights its utility in conditions where pain and anxiety are comorbid.

Analgesic Activity Hot Plate Test Pain Thresholds

Longer-Lasting Anti-Inflammatory Effect vs Diazepam

At low therapeutic doses, Temgicoluril (Mebicar) exhibits significantly greater and more prolonged anti-inflammatory activity compared to both diazepam and amitriptyline in a standard rat model of acute inflammation [1]. The effect persists for up to 24 hours.

Anti-inflammatory Carrageenan-induced edema Paw edema

Somatic Symptom Alleviation vs Phenibut

In a randomized controlled trial involving patients with anxiety spectrum disorders and chronic cerebral ischemia, Temgicoluril (Adaptol) demonstrated a statistically significant advantage over the nootropic noophen (phenibut) in reducing non-specific somatic symptoms (p=0.037) [1]. While overall anxiolytic efficacy was comparable, Temgicoluril's specific effect on physical complaints distinguishes it.

Somatic Symptoms Anxiety Disorders Chronic Cerebral Ischemia

Neurochemical Divergence vs Diazepam

A direct comparative study reveals a fundamental difference in how Temgicoluril (Mebicar) and diazepam alter brain neurochemistry [1]. While both drugs inhibit conditioned reflex production, diazepam increases the brain content of excitatory amino acids (asparaginic and glutamic acids), whereas Mebicar specifically increases the content of the inhibitory neurotransmitter gamma-butyric acid (GABA).

Neurochemistry Amino Acid GABA

Sedation Absence vs Benzodiazepines

In stark contrast to benzodiazepines, which are associated with marked sedation and impairment of motor coordination, Temgicoluril is consistently characterized as a non-sedating anxiolytic that does not impair motor function [1]. This is not a matter of degree but a categorical functional distinction supported by clinical and experimental observations [2][3]. The effect is described as a calming effect without the typical liabilities of its class.

Side Effect Profile Motor Function Daytime Tranquilizer

Stress Protection: Corticosterone and Cytokine

In a model of intermittent unpredictable stress (IUS) in mice, Temgicoluril (10 mg/kg, oral gavage for 3 weeks) prevented the stress-induced elevation of serum corticosterone and the secretion of proinflammatory cytokines from splenocytes, although it did not prevent the decrease in brain-derived neurotropic factor (BDNF) . This demonstrates a specific, quantifiable effect on the physiological stress response distinct from its anxiolytic action.

Stress Corticosterone Cytokine Neuroimmunology

Temgicoluril Application Scenarios


Pain-Anxiety Comorbidity Studies

Given the direct evidence of Temgicoluril's faster analgesic onset compared to diazepam [1], it is optimally deployed in preclinical models of pain-anxiety comorbidity. Research designs investigating conditions like fibromyalgia, neuropathic pain with an affective component, or stress-induced hyperalgesia can utilize Temgicoluril as a dual-action agent to concurrently probe both nociceptive and anxiolytic pathways. Its faster action provides a distinct experimental advantage for time-sensitive behavioral assays such as the hot plate or tail-flick tests.

Sustained Neuroinflammation Research

For research protocols requiring extended observation periods of neuroinflammatory processes, Temgicoluril is the preferred compound due to its anti-inflammatory activity lasting up to 24 hours, which is longer than that of amitriptyline and diazepam [1]. This makes it particularly suitable for longitudinal studies in models of traumatic brain injury, stroke, or chronic stress where a sustained reduction in peripheral and central inflammation is necessary without the confounding factor of sedation.

Anxiety Somatic Symptom Trials

Clinical researchers designing trials for generalized anxiety disorder (GAD) or other conditions with a high somatic symptom burden (e.g., functional gastrointestinal disorders, chronic fatigue) should prioritize Temgicoluril. The evidence shows its superiority over noophen (phenibut) specifically for alleviating non-specific somatic symptoms (p=0.037) [1]. This targeted efficacy can serve as a primary or secondary endpoint to differentiate the compound's therapeutic value from other anxiolytics and nootropics.

Non-Sedating Behavioral Studies

Any behavioral study where sedation or motor impairment would confound results (e.g., open field tests, rotarod performance, Morris water maze, or any cognitive task) is an ideal application scenario for Temgicoluril [1]. Its class-level property of being non-sedating and non-muscle-relaxant allows for the investigation of anxiolysis without the confounding variables inherent to benzodiazepine use. This ensures that observed behavioral changes are attributable to emotional modulation rather than motor deficits or lethargy [2].

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